3-Fluoro-5-(trifluoromethyl)cinnamic acid
Overview
Description
3-Fluoro-5-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, which is a key compound in various synthetic and medicinal chemistry applications. Cinnamic acids and their derivatives are known for their diverse biological activities, including anticancer properties . The trifluoromethyl group in particular is a valuable moiety in medicinal chemistry due to its ability to modulate the biological activity of molecules .
Synthesis Analysis
The synthesis of trifluoromethylated cinnamic acid derivatives can be achieved through different methods. One approach involves the I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids using sodium trifluoromethanesulfinate in aqueous media, providing a safe and convenient access to these compounds . Another method includes the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide, leading to highly functionalized CF3-1,2,3-triazoles . Additionally, the treatment of 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide in different solvents can yield isomerically pure cinnamic acid derivatives . A novel approach for the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids has also been reported, using boron tribromide as a reagent .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(trifluoromethyl)cinnamic acid is characterized by the presence of a phenyl ring with a trifluoromethyl group at the 5-position and a fluoro group at the 3-position, connected to an acrylic acid functionality. The presence of fluorine atoms significantly affects the electronic properties of the molecule, which can influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Cinnamic acid derivatives can undergo various chemical reactions due to the presence of reactive sites such as the phenyl ring, the α,β-unsaturation, and the carboxylic acid functionality . The introduction of fluorine atoms can alter the reactivity patterns of these compounds, potentially leading to selective reactions that are useful in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)cinnamic acid are influenced by the presence of the trifluoromethyl and fluoro substituents. These groups are known to increase the lipophilicity and metabolic stability of the molecules they are attached to, which can be advantageous in drug design . The electrochemical fluorination of methyl cinnamates has been studied, showing that the substituents on the phenyl ring can greatly influence the chemo- and regioselectivity of fluorination .
Scientific Research Applications
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Synthesis of Cinacalcet
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Hydrophobic Probe
Safety And Hazards
3-Fluoro-5-(trifluoromethyl)cinnamic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(E)-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLIUNVQMPIFI-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420682 | |
Record name | 3-Fluoro-5-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)cinnamic acid | |
CAS RN |
575469-96-4 | |
Record name | 3-Fluoro-5-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 575469-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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